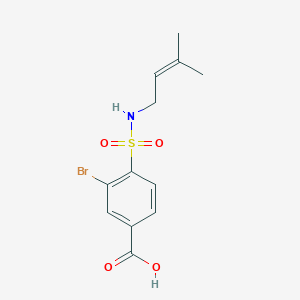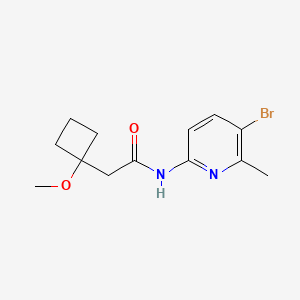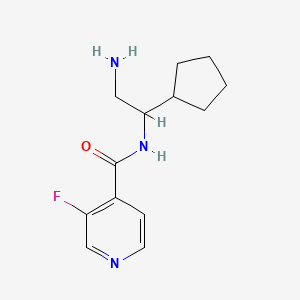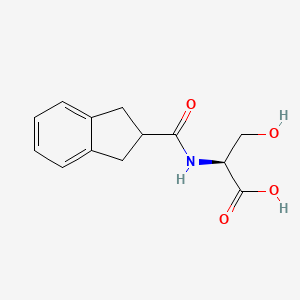![molecular formula C14H29NO2 B6644815 4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol](/img/structure/B6644815.png)
4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol: is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol typically involves multiple steps, starting with the formation of the cyclopentyl ring and subsequent functionalization. Key steps may include:
Formation of the Cyclopentyl Ring: : This can be achieved through cyclization reactions starting from appropriate precursors.
Introduction of Methyl Groups: : Methyl groups can be introduced using reagents like methyl iodide in the presence of a strong base.
Attachment of the Methoxy Group: : The methoxy group can be introduced using methanol in the presence of an acid catalyst.
Amination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or tosylates.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Studied for its biological activity and potential as a bioactive compound.
Medicine: : Investigated for its therapeutic properties and potential use in drug development.
Industry: : Employed in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol: can be compared to other similar compounds, such as:
4-Methoxy-2-methyl-1-(1-methylethyl)butan-2-ol
2-Methoxy-4-methyl-1-(1-methylethyl)butan-2-ol
1-Methyl-4-(1,2,2-trimethylcyclopentyl)benzene
Properties
IUPAC Name |
4-methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c1-11-8-13(2,3)9-12(11)15-10-14(4,16)6-7-17-5/h11-12,15-16H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGOXLNMBRFVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1NCC(C)(CCOC)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)

![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![10-Ethyl-6-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644779.png)
![6-Methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644781.png)
![3-[3-(2-Phenylpropan-2-yl)-1,2,4-oxadiazol-5-yl]propanenitrile](/img/structure/B6644784.png)
![2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644792.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone](/img/structure/B6644801.png)


